molecular formula C₂₇H₂₃D₄FN₈O₃ B1147124 BMS 599626-d4 CAS No. 1330172-72-9

BMS 599626-d4

カタログ番号 B1147124
CAS番号: 1330172-72-9
分子量: 534.58
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-599626-d4 is a potent inhibitor of human epidermal growth factor receptors 1 and 2 (HER1 and HER2), with IC50 values of 20 and 30 nM, respectively . It inhibits the proliferation of several HER-expressing cancer cell lines, including HER2-overexpressing breast cancer lines, but does not affect the proliferation rate of HER-negative cancer cell lines .


Molecular Structure Analysis

The molecular formula of BMS-599626-d4 is C27H23D4FN8O3 . The molecular weight is 534.58 . The structure includes a pyrrolo[2,1-f][1,2,4]triazine ring system, which is part of the larger indazole class of compounds .


Chemical Reactions Analysis

BMS-599626-d4 is a potent inhibitor of HER1 and HER2 kinases. It inhibits these kinases through distinct mechanisms . The exact chemical reactions involved in its mechanism of action are complex and involve multiple steps.


Physical And Chemical Properties Analysis

The physical and chemical properties of BMS-599626-d4 include a molecular weight of 530.55 and a molecular formula of C27H27FN8O3 . It is a solid substance .

作用機序

BMS-599626-d4 inhibits the function of HER1 and HER2, thereby increasing the efficacy of substrate chemotherapeutic drugs in wild-type as well as mutant ABCG2 overexpressing cells . It does not alter the expression or intracellular localization of ABCG2 but produces its reversal effect by decreasing efflux and increasing the intracellular accumulation of substrate chemotherapeutic drugs .

将来の方向性

BMS-599626-d4 has shown promising results in preclinical studies, particularly in inhibiting the proliferation of tumor cells that depend on HER1 and/or HER2 . Its novel mechanism of action supports its clinical evaluation as a treatment for tumors that overexpress HER1 or HER2 kinase . Clinical evaluation of BMS-599626-d4 is currently underway .

特性

{ "Design of the Synthesis Pathway": "The synthesis of BMS 599626-d4 involves the conversion of a precursor compound to the final product through a series of chemical reactions.", "Starting Materials": [ "4-(4-(4-(4-fluorobenzyl)piperazin-1-yl)butyl)-N-methylbenzamide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "The precursor compound is dissolved in deuterium oxide and heated to reflux with sodium hydroxide.", "Hydrochloric acid is added to the reaction mixture to adjust the pH to acidic conditions.", "The resulting mixture is extracted with ethyl acetate and the organic layer is separated.", "The aqueous layer is further extracted with ethyl acetate and the organic layers are combined.", "The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford BMS 599626-d4 as a white solid." ] }

CAS番号

1330172-72-9

分子式

C₂₇H₂₃D₄FN₈O₃

分子量

534.58

同義語

N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester;  AC 480-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。